6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride - 2231676-00-7

6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Catalog Number: EVT-3019233
CAS Number: 2231676-00-7
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • N-alkylation: The two nitrogen atoms can undergo alkylation reactions, allowing for the introduction of diverse substituents. This modification could be used to fine-tune the compound's pharmacological properties. [, ]
Applications
  • Medicinal Chemistry: It could serve as a building block for designing novel pharmaceuticals targeting nAChRs or dopamine transporters. [, , ]
  • Chemical Biology: Its potential for N-alkylation and acylation [, ] makes it a valuable tool for developing chemical probes to study biological pathways.

3,6-Diazabicyclo[3.2.0]heptanes

Compound Description: This class of compounds serves as a foundation for developing novel neuronal nicotinic acetylcholine receptor (nAChR) ligands. Studies have explored various substitutions on the pyridine ring and the 3,6-diazabicyclo[3.2.0]heptane core to optimize binding affinity and agonist activity, particularly at the α4β2 nAChR subtype [].

Relevance: The core structure of 3,6-diazabicyclo[3.2.0]heptanes shares the diazabicyclic system with 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. The difference lies in the bridgehead carbon connecting the two nitrogen-containing rings, with the former containing a two-carbon bridge compared to the one-carbon bridge in the latter. Despite this difference, the shared bicyclic system suggests potential similarities in their binding interactions and pharmacological profiles. [] (https://www.semanticscholar.org/paper/541652dc84a6fa5a4b4c039863053d9e3ee3c74a)

(1R,5S)-25, (1R,5S)-55, and (1R,5S)-56

Compound Description: These specific 6-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes exhibit selectivity for the α4β2 nAChR subtype, demonstrating potent agonist activity while remaining virtually inactive at the hα3β4 nAChR subtype [].

Relevance: While the specific structures of these compounds are not provided in the abstract, their classification as 6-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes indicates a structural resemblance to 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. This similarity stems from the shared diazabicyclic system and the presence of a substituent on the sixth position of the bicyclic core, potentially influencing their interactions with nAChR subtypes. [] (https://www.semanticscholar.org/paper/541652dc84a6fa5a4b4c039863053d9e3ee3c74a)

3-(5,6-Dichloro-pyridin-3-yl)-1(S),5(S)-3,6-diazabicyclo[3.2.0]heptane (ABT-894)

Compound Description: ABT-894 is a selective β2 nAChR agonist previously shown to reduce L-Dopa-induced dyskinesias (LIDs) in Parkinsonian monkeys [, ].

Relevance: Similar to 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride, ABT-894 possesses a diazabicyclo[3.2.0]heptane core, highlighting the importance of this structural motif in interacting with nAChRs. The difference in ring size and substitution patterns on the pyridine ring of ABT-894 likely contribute to its selectivity for the β2 subtype, while the impact of the methyl group in 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride on receptor subtype selectivity remains to be elucidated. [] (https://www.semanticscholar.org/paper/6a3714b160dc0df30d030b7aafa9ef8c20458cfc), [] (https://www.semanticscholar.org/paper/dee8b04e26653435593d78b25658bba3ecbf4ff4)

3-Cyclopropylcarbonyl-3,6-diazabicyclo[3.1.1]heptane (TC-8831)

Compound Description: TC-8831 acts as a selective agonist for α4β2/α6β2 nAChRs, effectively reducing LIDs in MPTP-lesioned monkeys [].

Relevance: TC-8831 shares the same diazabicyclo[3.1.1]heptane core structure as 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. This structural similarity underscores the significance of this specific bicyclic system in mediating interactions with nAChRs, particularly those containing α4 and β2 subunits. The presence of a 3-cyclopropylcarbonyl substituent in TC-8831 likely contributes to its specific pharmacological profile, highlighting the impact of substituents on modulating activity and selectivity towards nAChR subtypes. [] (https://www.semanticscholar.org/paper/d3711ff8db55d5a8f14a9d55f2f9f0a96022d218)

6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Selpercatinib)

Compound Description: Selpercatinib is a RET kinase inhibitor used to treat RET-associated diseases and disorders, including various cancers and gastrointestinal disorders [, ].

3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes

Compound Description: This class of compounds has been identified as potent dopamine uptake inhibitors [].

Relevance: These compounds share the 3,6-diazabicyclo[3.1.1]heptane core with 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. The presence of various substituents at the 6-position, along with the 3-{2-[bis-(4-fluorophenyl)methoxy]ethyl} moiety, contributes to their dopamine uptake inhibition activity. This comparison further emphasizes the potential of the 3,6-diazabicyclo[3.1.1]heptane core as a building block for compounds targeting diverse biological pathways. [] (https://www.semanticscholar.org/paper/e019267b61a97841545c6e75f6bb8ed7f8db7ab8)

Properties

CAS Number

2231676-00-7

Product Name

6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

IUPAC Name

6-methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09

InChI

InChI=1S/C6H12N2.2ClH/c1-8-5-2-6(8)4-7-3-5;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

JOWAQVQRALBJGS-UHFFFAOYSA-N

SMILES

CN1C2CC1CNC2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.